1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane often involves ring expansion methods, utilizing thermal, photo-chemical, and microwave irradiation techniques. These methods enable the creation of various derivatives by systematically designing schemes to achieve the desired molecular structure (Kaur et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be analyzed through spectroscopic methods and theoretical calculations. Research on similar compounds highlights the importance of understanding the geometric and electronic properties of the molecular framework, which significantly impacts their reactivity and potential applications (Pu et al., 2009).
Chemical Reactions and Properties
Compounds like 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane exhibit a range of chemical reactivities, including photoisomerization, which is a critical property for developing molecular devices and functional materials. The trans→cis and vice versa isomerization under light irradiation showcases the potential of utilizing such compounds in various applications (Bandara & Burdette, 2012).
Physical Properties Analysis
The physical properties, such as solubility and membrane formation ability, are crucial for practical applications. For instance, the solubility of small hydrocarbons in related ionic liquids suggests that compounds with similar structures to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane could be advantageous in separations and extractions processes (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical reactions such as cycloadditions, polymerizations, and isomerization, are significant for synthesizing new materials and molecules. The strained nature of the compound's framework leads to unique reactivities, making it a subject of interest for developing novel synthetic methodologies (Pellissier, 2014).
Scientific Research Applications
Hypotensive Activity : Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized and found to exhibit moderate hypotensive activity in rats. These derivatives include alkyl and aryl ureas, thioureas, glycinamides, amides, and diamines. Their effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity have also been reported (Ranise et al., 1983); (Mariani et al., 1983); (Mariani et al., 1986).
Conformational Analysis for Potential Pesticidal Activity : N-Acyl derivatives of 1,3,3‐trimethyl‐6‐azabicyclo[3.2.1]octane have been synthesized, with a potential application as pesticides. Their conformation and amide rotamers have been studied using NMR spectroscopy (Sohár et al., 1985).
Synthesis of Novel Derivatives and Application in Zeolite Synthesis : Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized for various applications, including in the synthesis of large pore pure silica zeolite ITQ-7. The unique properties of these derivatives are utilized as structure-directing agents in zeolite synthesis (Villaescusa et al., 2007).
Dopamine Transporter Inhibitors : A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been synthesized and studied for their monoamine transporter inhibitory activity. These compounds represent a new class of compounds with significant potential in neuropharmacology (Tamiz et al., 2000).
Application in Tropane Alkaloid Synthesis : Research has been conducted on the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, which are known for various biological activities. Different methodologies for the synthesis of this scaffold have been explored (Rodríguez et al., 2021).
Analgetic and Narcotic Antagonist Activities : A series of 1-phenyl-6-azabicyclo[3.2.1]octanes has been tested for analgetic and narcotic antagonist activities, demonstrating the potential of these compounds in pain management and addiction treatment (Takeda et al., 1977).
Safety And Hazards
properties
IUPAC Name |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886056 | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
CAS RN |
53460-46-1 | |
Record name | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53460-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053460461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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